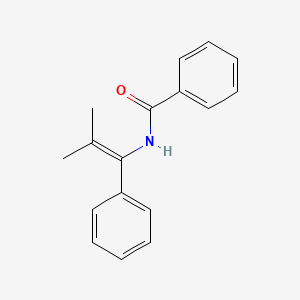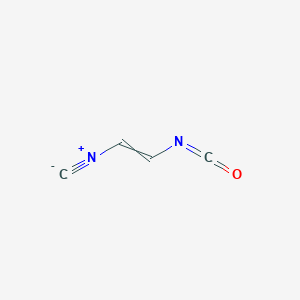
1,1'-Biimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biimidazole is a heterocyclic compound consisting of two imidazole rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-Biimidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product . Another method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate under solvent-free conditions .
Industrial Production Methods: Industrial production of 1,1’-Biimidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Biimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert 1,1’-Biimidazole to its corresponding dihydro derivatives.
Substitution: The nitrogen atoms in the imidazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Dihydro derivatives of 1,1’-Biimidazole.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-Biimidazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1’-Biimidazole involves its interaction with various molecular targets and pathways. In biological systems, it can bind to metal ions and enzymes, affecting their activity. The compound’s ability to form stable complexes with metal ions makes it useful in catalysis and other chemical processes .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazole: Another heterocyclic compound with similar applications in chemistry and biology.
Benzimidazole: Known for its use in pharmaceuticals and as a ligand in coordination chemistry.
Pyrazole: Used in the synthesis of various bioactive molecules and as a building block in organic chemistry.
Uniqueness of 1,1’-Biimidazole: 1,1’-Biimidazole stands out due to its unique structural properties, which allow it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This versatility makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
125934-36-3 |
|---|---|
Molekularformel |
C6H6N4 |
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
1-imidazol-1-ylimidazole |
InChI |
InChI=1S/C6H6N4/c1-3-9(5-7-1)10-4-2-8-6-10/h1-6H |
InChI-Schlüssel |
QXVYTPLRWBDUNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=N1)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2E)-3-(6-Chloropyridin-3-yl)-1-methyltriaz-2-en-1-yl]methanol](/img/structure/B14288341.png)





![4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile](/img/structure/B14288359.png)
![{[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid](/img/structure/B14288361.png)

![Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14288365.png)



